molecular formula C19H18N2O2 B14209010 Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-29-6

Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B14209010
CAS No.: 821784-29-6
M. Wt: 306.4 g/mol
InChI Key: JDTZKTUXMAUEAS-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that features a benzenemethanol core substituted with a hydroxyphenyl and aminopyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactionsThe aminopyridinyl group is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

821784-29-6

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-[[[5-[3-(hydroxymethyl)phenyl]pyridin-3-yl]amino]methyl]phenol

InChI

InChI=1S/C19H18N2O2/c22-13-15-4-1-5-16(7-15)17-9-18(12-20-11-17)21-10-14-3-2-6-19(23)8-14/h1-9,11-12,21-23H,10,13H2

InChI Key

JDTZKTUXMAUEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

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